molecular formula C15H13N3OS B12841489 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one

Cat. No.: B12841489
M. Wt: 283.4 g/mol
InChI Key: VGVDHVBMCRIYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is a synthetic compound based on the privileged thiazolidin-4-one scaffold, a heterocyclic system recognized for its diverse pharmacological potential in medicinal chemistry research . The structure features a phenylimino group at the 2-position and a pyridin-4-ylmethyl moiety at the 3-position, making it a subject of interest for structure-activity relationship (SAR) studies. Derivatives of the thiazolidin-4-one core are investigated for a wide spectrum of biological activities. This includes significant research into their anticancer properties, where such compounds have demonstrated potential as inhibitors of various enzymes and cell lines . Additionally, this chemical class is explored for its antioxidant capacity, with some derivatives showing potent radical scavenging activity in assays like DPPH and ABTS . Other prominent research areas for thiazolidin-4-one analogs include antimicrobial , anti-inflammatory , antitubercular , and antidiabetic applications, often through mechanisms involving enzyme inhibition or receptor modulation . Researchers value this scaffold for its synthetic versatility, allowing for modifications at the 2, 3, and 5 positions to optimize biological activity and physicochemical properties . This compound is provided for research purposes to further explore these potential applications and elucidate novel mechanisms of action. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-phenylimino-3-(pyridin-4-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3OS/c19-14-11-20-15(17-13-4-2-1-3-5-13)18(14)10-12-6-8-16-9-7-12/h1-9H,10-11H2

InChI Key

VGVDHVBMCRIYKG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde and aniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one, have been reported to exhibit antimicrobial properties. Research indicates that various thiazolidinones possess activity against a range of pathogenic bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiazolidinones against viruses like HIV and influenza. Compounds structurally related to 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one have demonstrated inhibitory effects on viral replication. For example, certain derivatives have shown promising results in inhibiting HIV-1 replication with effective concentrations (EC50 values) indicating their potential as therapeutic agents in antiviral drug development .

Anticancer Activity

The anticancer properties of thiazolidinone derivatives are well-documented. Compounds similar to 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells, by modulating key signaling pathways involved in cell survival and proliferation .

Synthetic Methods

The synthesis of thiazolidinone derivatives typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and thioketones. The synthesis of 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one can be achieved through the Knoevenagel condensation method followed by cyclization reactions .

Structure-Activity Relationship

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring or the attached phenyl and pyridine groups can significantly influence their pharmacological profiles. For example, introducing halogen substituents at various positions has been shown to enhance antimicrobial and anticancer activities .

Case Study: Antimicrobial Efficacy

A study evaluating a series of thiazolidinones, including those similar to 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one, demonstrated significant antimicrobial activity against multiple strains of bacteria and fungi using disk diffusion methods. The results indicated that certain modifications led to enhanced efficacy, suggesting a pathway for developing new antibiotics .

Case Study: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that thiazolidinone derivatives could inhibit cell growth effectively. One particular derivative exhibited an IC50 value in the nanomolar range against MCF7 breast cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism by which 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, potentially modulating pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone Derivatives

(2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one (Compound 6)
  • Core Structure : Thiazolidin-4-one with cyclopropyl and 4-methoxyphenyl substituents.
  • Key Differences :
    • The pyridinylmethyl group in the target compound is replaced with a 4-methoxyphenylmethylidene group.
    • Cyclopropyl substituent at position 3 introduces steric constraints absent in the target compound.
  • Structural Insights: Crystal data (CCDC 105033) reveal planar geometry in the thiazolidinone ring, stabilized by intramolecular hydrogen bonds between the imino nitrogen and carbonyl oxygen .
(2Z)-2-(Phenylimino)-1,3-thiazolidine-4-one-sulfoxide Derivatives
  • Core Structure : Thiazolidin-4-one with sulfoxide modification.
  • Key Differences :
    • Sulfoxide group introduces chirality and polarity, absent in the target compound.
    • Patent EP 2024/007002 highlights enantiomerically enriched synthesis, emphasizing the importance of stereochemistry in biological activity .
  • Functional Implications: Sulfoxide derivatives may exhibit enhanced metabolic stability or altered binding kinetics compared to non-oxidized thiazolidinones.

Schiff Base Analogs

2-[(E)-(Phenylimino)methyl]phenol (N-salicylideneaniline)
  • Core Structure: Schiff base (imine linkage) with phenolic hydroxyl group.
  • Key Differences: Lacks the thiazolidinone ring, but shares the phenylimino group. Exhibits photo-thermochromic properties due to intramolecular O–H···N hydrogen bonding and proton transfer .
  • Physicochemical Behavior: Polymorphism observed between 20–320 K, with deuterated derivatives (SA-C6D5) showing quasi-isostructural packing . Strong hydrogen-bond vibrations at ~449 cm⁻¹ (IINS spectrum) suggest dynamic interactions absent in rigid thiazolidinones .

Isobenzofuran-Imine Derivatives

(E)-Methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (Compound 2)
  • Core Structure : Isobenzofuran-imine with methoxycarbonyl and phenyl substituents.
  • Key Differences: Isobenzofuran core replaces thiazolidinone, altering ring strain and electronic properties. Demonstrates potent herbicidal activity on Arabidopsis thaliana, disrupting root morphology and nutrient uptake .
  • Biological Activity: ED₅₀ values for root inhibition are lower than those of thiazolidinone analogs, suggesting greater phytotoxicity . The phenylimino group may contribute to binding at multiple plant metabolic targets.

Bromo-Indol Derivatives

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g)
  • Core Structure: Indole-phenylimino hybrid.
  • Synthesized via one-pot three-component reactions involving CBr₄, highlighting divergent reactivity compared to thiazolidinones .
  • Synthetic Pathways: Intermediate (E)-1-phenyl-2-(phenylimino)ethane-1-one detected via GC-MS, suggesting shared imine-forming steps with thiazolidinone synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Scaffold Key Substituents Biological Activity Notable Properties References
Target Compound Thiazolidin-4-one Phenylimino, Pyridinylmethyl Underexplored (inferred) Potential hydrogen bonding
Thiazolidinone (Compound 6) Thiazolidin-4-one Cyclopropyl, 4-Methoxyphenyl N/A Planar crystal structure
Schiff Base (SA) Imine-phenol Phenylimino, Phenol Photo-thermochromic Polymorphism, strong H-bonding
Isobenzofuran-Imine (2) Isobenzofuran-imine Phenyl, Methoxycarbonyl Herbicidal Phytotoxicity (ED₅₀ = 0.5 μM)
Bromo-Indol (3g) Indole-phenylimino 1-Bromoindole, 4-Chlorophenyl N/A Halogen bonding potential

Table 2: Spectral and Crystallographic Data

Compound Spectral Features (cm⁻¹) Crystallographic Parameters References
Target Compound Not reported (inferred ν(C=O) ~1700) Likely similar to Compound 6
Schiff Base (SA) ν(OH) ~3000; H-bond ν ~449 (IINS) Quasi-isostructural polymorphism
Thiazolidinone (Compound 6) C=O stretch ~1740 (IR) Planar ring, CCDC 105033

Key Findings and Implications

  • Substituent Effects : The pyridinylmethyl group in the target compound may improve solubility compared to methoxyphenyl or brominated analogs.
  • Biological Activity: Isobenzofuran-imines demonstrate higher phytotoxicity than thiazolidinones, suggesting core scaffold significantly influences target engagement.
  • Synthesis: Enantiomerically enriched thiazolidinones (e.g., sulfoxide derivatives) highlight the need for stereochemical control in future studies of the target compound .

Biological Activity

Introduction

The compound 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is a member of the thiazolidinone family, characterized by its unique thiazolidinone core and functional groups that contribute to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one features:

  • Thiazolidinone core : A five-membered ring containing sulfur and nitrogen.
  • Phenylimino group : Contributes to its reactivity and biological interactions.
  • Pyridinylmethyl substituent : Enhances the compound's pharmacological profile.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Notably, studies have demonstrated that:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
A549 (Lung)20.3Cell cycle arrest
HT29 (Colon)12.8Bcl-2 modulation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial
Candida albicans64 µg/mLAntifungal

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

Case Studies

  • Anticancer Study on MCF-7 Cells :
    • A study conducted by researchers revealed that treatment with 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one resulted in a significant decrease in cell viability, with an IC50 value of 15.5 µM. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Against Resistant Strains :
    • Another investigation focused on the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed an MIC of 32 µg/mL, outperforming standard antibiotics such as penicillin .
  • Inhibition of Inflammatory Cytokines :
    • In a model of lipopolysaccharide-induced inflammation, the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one, and how can reaction conditions be optimized?

  • The synthesis of thiazolidin-4-one derivatives typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, intermediates like benzaldehyde thiosemicarbazones (as in ) can react with chloroacetic acid or its derivatives under basic conditions. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., triethylamine or pyridine) to improve yield and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks for the thiazolidinone ring (C=O at ~170 ppm in 13C NMR), pyridinyl protons (aromatic region at 7.0–8.5 ppm), and imine (E)-configuration (sharp singlet near 8.0 ppm).
  • X-ray crystallography : As demonstrated in for a related thiazolidin-4-one derivative, this method resolves stereochemistry and confirms the (E)-configuration of the imine bond.
  • FT-IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Q. How should researchers assess the purity of this compound, and what are common impurities?

  • HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect unreacted precursors (e.g., pyridinylmethyl amines) or oxidation byproducts.
  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane eluent) with UV visualization.
  • Common impurities include hydrolyzed thiazolidinone rings or dimerization products under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Substituent variation : Replace the pyridinylmethyl group with other heterocycles (e.g., furanyl, quinolyl) to assess electronic effects on bioactivity ( lists analogs with substituted pyrimidines and phenyl groups).
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding via the thiazolidinone carbonyl) with target proteins.
  • In vitro assays : Test against enzyme targets (e.g., kinases, oxidases) with IC50 determinations and compare to structurally related compounds .

Q. What experimental design principles should be applied when testing this compound’s stability under varying pH and temperature conditions?

  • Split-plot design : Assign pH (3.0, 7.4, 9.0) as main plots and temperature (25°C, 37°C, 50°C) as subplots (similar to ’s agricultural study design).
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction over time. Use Arrhenius plots to predict shelf-life at room temperature.
  • Stress testing : Expose the compound to UV light or oxidizing agents (H2O2) to identify photolytic/oxidative degradation pathways .

Q. How can contradictions in biological activity data between studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentrations) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR binding assays vs. enzymatic activity measurements).
  • Batch variability : Test multiple synthetic batches to rule out impurity-driven effects .

Methodological Challenges

Q. What strategies are effective in resolving low yields during scale-up synthesis?

  • Solvent selection : Switch from ethanol to DMF for better solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation.
  • Workup optimization : Use liquid-liquid extraction (chloroform/water) instead of column chromatography for initial purification .

Q. How can researchers differentiate between tautomeric forms of the thiazolidinone ring in solution?

  • Dynamic NMR : Observe temperature-dependent chemical shift changes for protons adjacent to the carbonyl group.
  • Isotopic labeling : Synthesize 15N-labeled analogs to track tautomerism via 15N NMR.
  • Computational modeling : Compare DFT-calculated 13C shifts with experimental data to identify dominant tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.